

An In-Depth Technical Guide to 2'-Amino-4',5'-methylenedioxyacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(6-Aminobenzo[*d*][1,3]dioxol-5-yl)ethanone

Cat. No.: B160953

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

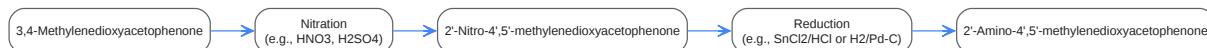
Introduction

2'-Amino-4',5'-methylenedioxyacetophenone, also known by its IUPAC name 1-(6-amino-1,3-benzodioxol-5-yl)ethanone, is an organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an aminoacetophenone core fused with a methylenedioxy group, makes it a potential scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and available experimental data.

Chemical Structure and Properties

The chemical structure of 2'-Amino-4',5'-methylenedioxyacetophenone consists of an acetophenone molecule substituted with an amino group at the 2' position and a methylenedioxy bridge across the 4' and 5' positions of the phenyl ring.

Synonyms: 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone, 2-Amino-4,5-(methylenedioxy)acetophenone[1]


Table 1: Physicochemical Properties of 2'-Amino-4',5'-methylenedioxyacetophenone and its Hydrochloride Salt

Property	Value	Source
Free Base		
CAS Number	28657-75-2	[1]
Molecular Formula	C ₉ H ₉ NO ₃	[2]
Molecular Weight	179.17 g/mol	[2]
Hydrochloride Salt		
CAS Number	93983-01-8	[1]
Molecular Formula	C ₉ H ₁₀ CINO ₃	[1]
Molecular Weight	215.63 g/mol	[1]
Topological Polar Surface Area	61.6 Å ²	[1]
Complexity	219	[1]

Synthesis

A detailed, peer-reviewed synthesis protocol for 2'-Amino-4',5'-methylenedioxycacetophenone is not readily available in the public domain. However, a general approach for the synthesis of related aminoacetophenones can be inferred from the chemical literature. A plausible synthetic route could involve the nitration of 3,4-methylenedioxycacetophenone, followed by the selective reduction of the nitro group to an amine.

Conceptual Synthesis Workflow

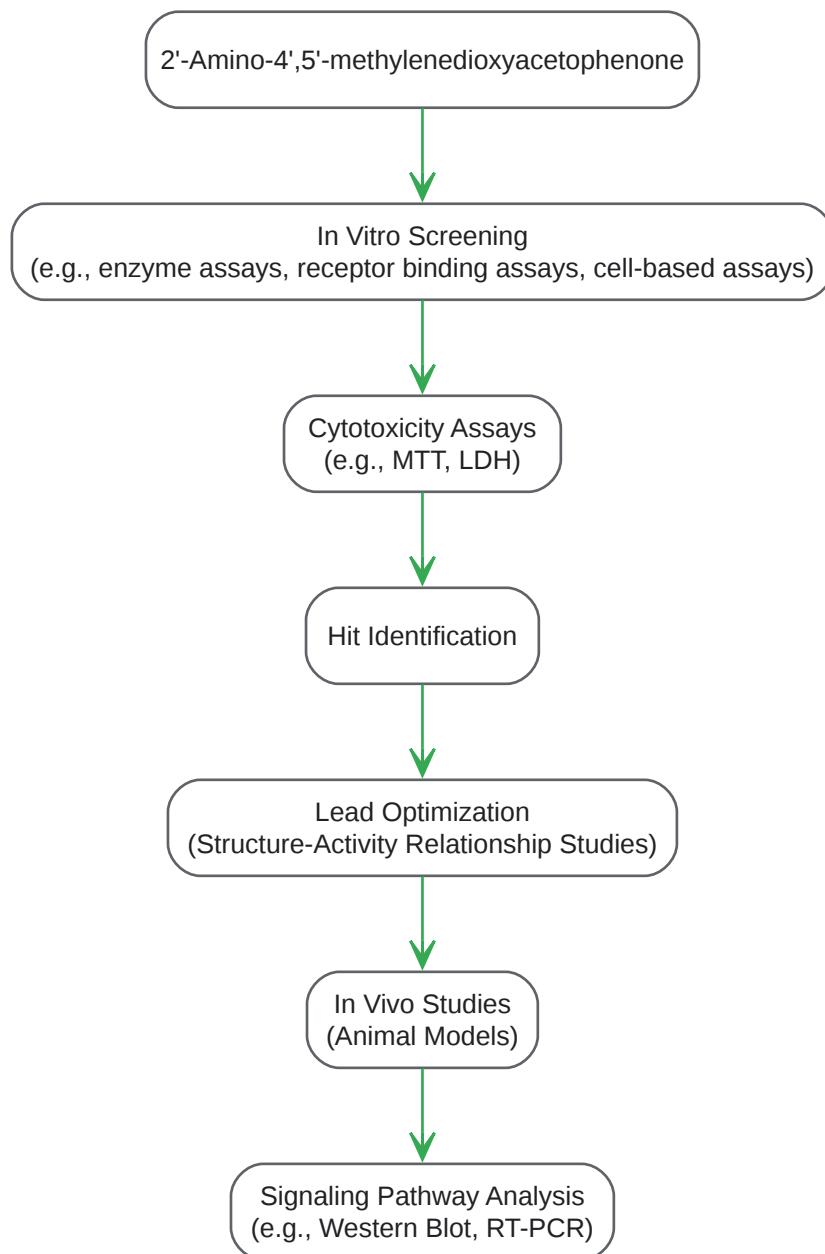
[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 2'-Amino-4',5'-methylenedioxycacetophenone.

Spectroscopic Data

Detailed experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, and mass spectrometry for 2'-Amino-4',5'-methylenedioxyacetophenone are not widely published. For the hydrochloride salt, an FTIR spectrum is available, which can provide information about the functional groups present in the molecule.[1]

Table 2: Expected Spectroscopic Characteristics


Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- Singlet for the acetyl methyl protons.- Two singlets or an AB quartet for the aromatic protons.- A broad singlet for the amino protons.- A singlet for the methylenedioxy protons.
^{13}C NMR	<ul style="list-style-type: none">- Signal for the carbonyl carbon.- Signals for the aromatic carbons, with those attached to oxygen and nitrogen being deshielded.- Signal for the acetyl methyl carbon.- Signal for the methylenedioxy carbon.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations for the primary amine.- C=O stretching vibration for the ketone.- C-O stretching vibrations for the methylenedioxy ether.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the signaling pathways associated with 2'-Amino-4',5'-methylenedioxyacetophenone. The structurally related 1,3-benzodioxole moiety is found in numerous pharmacologically active compounds, suggesting that this molecule could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The aminoacetophenone scaffold is also a common feature in molecules with diverse biological activities. However, without experimental data, any potential biological effects remain speculative.

Logical Workflow for Biological Screening

For researchers interested in investigating the biological potential of this compound, a logical experimental workflow is proposed below.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the biological evaluation of 2'-Amino-4',5'-methylenedioxyacetophenone.

Conclusion

2'-Amino-4',5'-methylenedioxyacetophenone is a chemical compound with potential for further investigation in the field of medicinal chemistry. While detailed experimental protocols and biological data are currently scarce in publicly accessible literature, its chemical structure suggests it could be a valuable building block for the synthesis of novel compounds with therapeutic applications. This guide provides a foundational understanding of its properties and outlines a logical approach for future research endeavors. Further experimental work is necessary to fully elucidate its synthetic pathways, spectroscopic characteristics, and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | C9H10ClNO3 | CID 16205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2'-Amino-4',5'-methylenedioxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160953#2-amino-4-5-methylenedioxyacetophenone-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com